Cas no 1805941-85-8 (Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features an iodo substituent at the 4-position and a trifluoromethoxy group at the 2-position, enhancing its reactivity in cross-coupling reactions such as Suzuki or Stille couplings. The ethyl ester moiety provides versatility for further functionalization, while the trifluoromethoxy group contributes to improved metabolic stability in pharmaceutical applications. This compound serves as a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate structure
1805941-85-8 structure
Product name:Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
CAS No:1805941-85-8
MF:C10H9F3INO3
MW:375.083045721054
CID:4834991

Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
    • Inchi: 1S/C10H9F3INO3/c1-3-17-9(16)7-6(14)4-5(2)15-8(7)18-10(11,12)13/h4H,3H2,1-2H3
    • InChI Key: IIWPBXDDJQRQKW-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)N=C(C=1C(=O)OCC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • XLogP3: 3.6
  • Topological Polar Surface Area: 48.4

Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092125-1g
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
1805941-85-8 97%
1g
$1,519.80 2022-04-01

Additional information on Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate

Ethyl 4-Iodo-6-Methyl-2-(Trifluoromethoxy)Pyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number 1805941-85-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique structure, which includes an iodo substituent, a methyl group, and a trifluoromethoxy moiety attached to a pyridine ring. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the iodo group efficiently. These advancements not only improve the scalability of the synthesis but also pave the way for its broader application in drug discovery and agrochemical development.

In terms of biological activity, Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate has shown promising results in cancer research. Preclinical studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anti-tumor agent. The iodo group plays a crucial role in modulating the compound's bioactivity, while the trifluoromethoxy moiety enhances its stability and lipophilicity, making it more suitable for systemic administration.

Beyond its therapeutic applications, Ethyl 4-i-6-methyl-2-()pyridine-3-carboxylate has also been investigated for its potential in pest control. Its ability to inhibit key enzymes in insect metabolism makes it a candidate for developing eco-friendly pesticides. Recent research has focused on improving its bioavailability and reducing environmental impact, aligning with global efforts to promote sustainable agriculture.

The structural uniqueness of Ethyl 4-i-6-methyl-2-()pyridine-3-carboxylate also makes it an interesting subject for chemical biology studies. Scientists are exploring its interactions with various biomolecules, such as proteins and nucleic acids, to uncover novel mechanisms of action. These insights could lead to innovative applications in diagnostics and therapeutics.

In conclusion, Ethyl 4-i-6-methyl-2-()pyridine-3-carboxylate (CAS No: 1805941-85-) is a multifaceted compound with significant potential in multiple domains. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule for future innovations in medicine and agriculture.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.